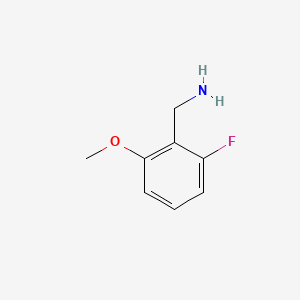

2-Fluoro-6-methoxybenzylamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-fluoro-6-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXMQSDLDAJYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654569 | |

| Record name | 1-(2-Fluoro-6-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150517-75-2 | |

| Record name | 1-(2-Fluoro-6-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-6-METHOXYBENZYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Substituted Benzylamine Chemistry

Substituted benzylamines are a class of organic compounds characterized by a benzyl (B1604629) group attached to an amine functional group, with various substituents on the benzene (B151609) ring. chemicalbook.com This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile reactivity and presence in a wide array of biologically active molecules. marketresearchfuture.comdataintelo.com

Benzylamine (B48309) itself is a colorless liquid that serves as a precursor in numerous organic syntheses. chemicalbook.comnih.gov The chemical properties of substituted benzylamines can be significantly altered by the nature and position of the substituents on the aromatic ring. These modifications can influence the compound's basicity, reactivity, and physical properties. For instance, the addition of methyl or benzyl groups can affect the density and packing of the molecules. acs.org

The synthesis of substituted benzylamines can be achieved through various methods, including the reduction of corresponding benzonitriles or benzaldehydes, and through coupling reactions. acs.orgnih.govorganic-chemistry.org For example, a copper-catalyzed cross-dehydrogenative coupling provides a practical route to α-substituted primary benzylamines. acs.orgnih.gov Other methods involve the reaction of aromatic halides with amines and paraformaldehyde in a Mannich-like reaction. organic-chemistry.org The versatility in synthesis allows for the creation of a diverse library of benzylamine derivatives for various research applications.

Substituted benzylamines are integral to the development of pharmaceuticals, agrochemicals, and other specialty chemicals. marketresearchfuture.comdataintelo.com They have been investigated for a wide range of biological activities, including as enzyme inhibitors and for their potential in treating diseases like cancer and depression. nih.govnih.govgoogle.com

Significance of Fluorine and Methoxy Substituents in Chemical Design and Biological Activity

The introduction of fluorine and methoxy (B1213986) groups into a molecule is a well-established strategy in medicinal chemistry to enhance its therapeutic potential. These substituents can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.

The Role of Fluorine: The substitution of hydrogen with fluorine is a common tactic to improve ligand binding to proteins and enhance metabolic stability. tandfonline.com Due to its small size and high electronegativity, fluorine can alter the acidity or basicity of nearby functional groups, which in turn can affect pharmacokinetic properties and binding affinity. bohrium.com The introduction of fluorine can block metabolically labile sites, thereby increasing the compound's stability and bioavailability. bohrium.comnih.gov Furthermore, fluorinated compounds are of interest for their potential as enzyme inhibitors and have been explored for anticancer and antimicrobial properties. curtin.edu.auontosight.ai The use of the ¹⁸F isotope also provides a valuable tool for positron emission tomography (PET) imaging in diagnostic applications. nih.govnih.gov

The Influence of the Methoxy Group: The methoxy group is another key functional group in drug design, known to influence a compound's physicochemical and pharmacokinetic properties. researchgate.net It can enhance a ligand's binding to its target and improve its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The methoxy group can participate in hydrogen bonding and strengthen hydrophobic interactions within protein binding pockets. researchgate.netmdpi.com However, it can also be a site of metabolic O-demethylation, which can be a consideration in drug design. researchgate.nettandfonline.com The position of the methoxy group on an aromatic ring can significantly impact the biological activity of the compound. nih.govnih.govmdpi.com

Design, Synthesis, and Evaluation of 2 Fluoro 6 Methoxybenzylamine Derivatives and Analogues

Structural Modification Strategies and Their Impact on Chemical Properties and Reactivity

The unique arrangement of the fluorine atom and the methoxy (B1213986) group on the benzylamine (B48309) ring in 2-fluoro-6-methoxybenzylamine provides a distinct platform for designing new molecules. The presence of these functional groups significantly influences the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which in turn affects the biological activity of its derivatives. researchgate.net

The fluorine atom at the ortho-position is a strong electron-withdrawing group, which can lower the pKa of the amine, making it less basic compared to unsubstituted benzylamine. This modification can alter binding interactions with biological targets. Fluorine substitution is a well-established strategy in drug discovery to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net It can also improve binding affinity to target proteins through favorable electrostatic or hydrophobic interactions. researchgate.net

The methoxy group, also at an ortho-position, introduces polarity and can act as a hydrogen bond acceptor. This can improve solubility in polar solvents and provide additional interaction points with biological receptors. The combination of an electron-withdrawing fluorine and an electron-donating (by resonance) methoxy group creates a unique electronic environment on the aromatic ring, influencing its reactivity in further synthetic transformations. For instance, the precursor 2-fluoro-6-methoxybenzonitrile (B1332107) is noted for its utility as a scaffold in designing bioactive molecules, with its functional groups contributing to both chemical reactivity and biological interactions.

Table 1: Comparison of Physicochemical Properties of Substituted Benzylamines Data presented is illustrative of general chemical principles.

| Compound | Key Substituents | Expected Effect on Basicity | Expected Effect on Lipophilicity |

|---|---|---|---|

| Benzylamine | None | Baseline | Baseline |

| 2-Fluorobenzylamine | Fluoro (electron-withdrawing) | Decreased | Increased |

| 2-Methoxybenzylamine (B130920) | Methoxy (electron-donating) | Increased (relative to fluoro) | Slightly Increased/Polarity introduced |

Application in Cytokinin Derivative Synthesis

Cytokinins are a class of phytohormones that regulate numerous processes in plant growth and development, including cell division and differentiation. google.comupol.cz Synthetic analogues of natural cytokinins, particularly N6-substituted adenine (B156593) derivatives, are of significant interest for their potential applications in agriculture and biotechnology. dntb.gov.ua this compound is a precursor for creating aromatic cytokinin analogues, where the benzyl (B1604629) moiety is attached to the N6-position of the adenine core.

The most common method for synthesizing N6-substituted adenine derivatives involves the condensation of 6-chloropurine (B14466) with a corresponding primary amine. researchgate.net In this reaction, the benzylamine derivative, such as this compound, acts as a nucleophile, displacing the chlorine atom at the C6 position of the purine (B94841) ring. The reaction is typically carried out in a solvent like n-butanol or propanol, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl generated during the reaction. researchgate.netmdpi.com This versatile method allows for the creation of a large library of cytokinin analogues by varying the substitution pattern on the benzylamine. researchgate.net

The substitution pattern on the N6-benzyl ring is a critical determinant of a cytokinin's biological activity. Research into structure-activity relationships has shown that the presence, type, and position of substituents significantly modulate the efficacy of these compounds. researchgate.net

Fluorination of the benzyl ring has been shown to improve the anticancer activity of some cytokinin riboside analogues. theses.cz In the context of plant science, derivatives bearing a fluorine atom on the benzyl ring generally exhibit strong activity in delaying chlorophyll (B73375) loss in the wheat leaf senescence (WLS) bioassay. nih.gov Specifically, a compound closely related to a derivative of this compound, 2-fluoro-6-(3-methoxybenzylamino)purine, demonstrated high cytokinin activity. mdpi.com

The position of methoxy groups also plays a crucial role. For example, a novel derivative of 6-benzylaminopurine (B1666704) (BAP), 2-chloro-6-(3-methoxybenzylamino)purine, increased grain yield and the number of productive tillers in spring barley. mdpi.com The combination of fluorine and methoxy groups can lead to compounds with highly specific and potent activities, potentially by optimizing their fit and interactions within cytokinin receptors like AHK3 and CRE1/AHK4. theses.czresearchgate.net

Table 2: Biological Activity of Selected N6-Substituted Cytokinin Analogues

| Compound | Key Substituents | Observed Activity/Application | Reference |

|---|---|---|---|

| 6-Benzylaminopurine (BAP) | Unsubstituted Benzyl | Standard cytokinin activity, used in tissue culture. biorxiv.org | biorxiv.org |

| 2-Chloro-6-(3-methoxybenzylamino)purine | 2-Chloro on purine, 3-Methoxy on benzyl | Increased grain yield in spring barley. mdpi.com | mdpi.com |

| 2-Fluoro-6-(3-methoxybenzylamino)purine | 2-Fluoro on purine, 3-Methoxy on benzyl | High cytokinin activity. mdpi.com | mdpi.com |

Cytokinins can be conjugated with sugar moieties, such as ribose or glucose, at the N9 position of the purine ring. mdpi.comresearchgate.net These N9-substituted conjugates are important in cytokinin metabolism and transport, and often exhibit modified biological activity compared to their free-base counterparts. researchgate.netresearchgate.net The synthesis of these sugar-conjugated derivatives typically involves the condensation of a 6-chloropurine glycoside (e.g., 6-chloropurine riboside) with the appropriate benzylamine. mdpi.comresearchgate.net

For example, a series of 2,6-disubstituted cytokinin derivatives were prepared by reacting 2,6-dichloropurine (B15474) riboside with various benzylamines. mdpi.com Applying this methodology, this compound could be reacted with 6-chloropurine-9-β-D-ribofuranoside to yield the corresponding N6-(2-fluoro-6-methoxybenzyl)adenosine. The evaluation of such sugar conjugates has shown that the N9-substituent can significantly enhance anti-senescence activity. nih.gov For instance, attaching a 2'-deoxyribosyl moiety to the N9 position of benzyl-ring-substituted 6-benzylaminopurines significantly boosted their anti-senescence effects in the WLS bioassay compared to the corresponding free bases. nih.gov

Development of Other Nitrogen-Containing Heterocycles

The utility of this compound extends beyond cytokinin synthesis into the construction of other important nitrogen-containing heterocyclic scaffolds. These structures are prevalent in medicinal chemistry and serve as core components of many therapeutic agents.

Fluorinated δ-lactams (6-membered cyclic amides) are valuable building blocks for medicinal chemistry. A diastereoselective synthesis of such scaffolds has been developed through an efficient five-step process. rsc.org While the specific use of this compound is not detailed, the general route illustrates a pathway where a substituted amine could be incorporated. The process can tolerate a range of functionalities, providing a rapid route to new fluorinated medicinal building blocks. rsc.org The introduction of fluorine into the lactam structure can influence key properties like conformation, basicity, and bioavailability. nottingham.ac.uk Such synthetic routes are critical for accessing novel chemical space in drug discovery programs.

Preparation of Pyrazole (B372694) and Nicotinamide (B372718) Derivatives

The synthesis of pyrazole and nicotinamide derivatives incorporating the this compound moiety leverages established organic chemistry reactions to build these complex structures.

Pyrazole Derivatives: Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities. mdpi.com The synthesis of pyrazole derivatives often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com

A common pathway to pyrazoles featuring a benzylamine substructure begins with the synthesis of a chalcone (B49325) intermediate. This can be achieved by reacting an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. The resulting α,β-unsaturated ketone (chalcone) is then reacted with hydrazine hydrate. The subsequent reaction involves a Michael addition of the hydrazine, followed by intramolecular cyclization and dehydration to yield the stable pyrazole ring. mdpi.com While direct synthesis from this compound was not detailed in the reviewed literature, its role as a versatile building block suggests its potential use in constructing precursors for such cyclization reactions.

Nicotinamide Derivatives: Nicotinamide (a form of vitamin B3) and its derivatives are crucial in various biological processes, and synthetic analogues are explored for numerous therapeutic applications, including as enzyme inhibitors. googleapis.comgoogle.com The preparation of nicotinamide derivatives from this compound typically involves a standard amidation reaction.

In this process, a suitably substituted nicotinic acid is activated to form a more reactive species, such as an acyl chloride or an active ester. For instance, 2-chloronicotinic acid can be used as a starting material. mdpi.com This activated nicotinic acid derivative is then reacted with this compound. The nucleophilic amine group of the benzylamine attacks the electrophilic carbonyl carbon of the nicotinic acid derivative, leading to the formation of an amide bond and yielding the desired N-(2-fluoro-6-methoxybenzyl)nicotinamide derivative. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. researchgate.net

| Starting Material 1 | Starting Material 2 | Product Class | Key Reaction Type |

| Substituted Chalcone | Hydrazine Hydrate | Pyrazole | Cyclocondensation |

| This compound | Activated Nicotinic Acid | Nicotinamide | Nucleophilic Acyl Substitution |

Derivatization to Spirohydantoins and Imidazooxazines

Spirohydantoins: Spirohydantoins are a class of compounds where a hydantoin (B18101) ring is fused to another ring system at a single carbon atom (a spiro center). These structures are of significant interest due to their presence in various biologically active molecules. udel.edu A primary route for their synthesis is the Bucherer-Bergs reaction, which involves the one-pot reaction of a ketone with potassium cyanide and ammonium (B1175870) carbonate to form a 5,5-disubstituted hydantoin. udel.edu

To prepare a spirohydantoin derivative incorporating the this compound motif, a synthetic precursor containing a ketone functional group is required. A hypothetical route could involve the elaboration of a molecule containing the 2-fluoro-6-methoxybenzyl group into a cyclic ketone. This ketone could then be subjected to the conditions of the Bucherer-Bergs reaction to construct the spiro-fused hydantoin ring. Another approach involves a multi-step synthesis where an α-amino acid derivative is cyclized to form the hydantoin ring. udel.edu One study noted that a spiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione, a type of spirohydantoin, was evaluated for preventing diabetic complications. acsmedchem.org

Imidazooxazines: Imidazooxazines are fused heterocyclic systems containing both an imidazole (B134444) and an oxazine (B8389632) ring. The synthesis of such fused rings is often complex, requiring multi-step sequences. While direct synthesis from this compound was not found, the synthesis of related imidazolooxazoles provides a strategic template. rsc.org

A potential synthetic strategy could begin with the construction of a substituted imidazole precursor. For example, an aminoimidazole derivative could be N-alkylated with a reagent containing the 2-fluoro-6-methoxybenzyl group. The subsequent key step would be the formation of the oxazine ring. This could be achieved through a cyclization reaction involving a suitably positioned hydroxyl group on a side chain of the imidazole ring, which would react with another functional group on the ring or an adjacent substituent to form the six-membered oxazine ring. The synthesis of fexinidazole (B1672616) analogues, for instance, involved the reaction of a nitroimidazole with bromoacetaldehyde (B98955) diethyl acetal, followed by cyclization. rsc.org This highlights the modular approach often required to build such complex heterocyclic systems.

| Target Heterocycle | Key Precursor | Typical Reaction |

| Spirohydantoin | Cyclic Ketone | Bucherer-Bergs Reaction |

| Imidazooxazine | Substituted Imidazole | Intramolecular Cyclization |

Structure-Activity Relationship (SAR) Studies in Related Derivative Series

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For derivatives related to this compound, SAR studies have elucidated the importance of specific structural features for biological activity.

In a series of 4-((benzyl)amino)benzenesulfonamide derivatives investigated as 12-lipoxygenase inhibitors, the substitution pattern on the benzyl ring was found to be critical. nih.gov The study revealed that:

Removal of the 2-hydroxy or 3-methoxy groups from a 2-hydroxy-3-methoxybenzyl moiety resulted in a complete loss of activity. nih.gov

Protecting the 2-hydroxy group as a methyl ether also negated all inhibitory activity, indicating that a free hydroxyl group is essential for binding. nih.gov

Replacement of the 3-methoxy group with a chlorine atom (3-Cl) resulted in comparable activity, while 3-fluoro and 3-bromo derivatives were less active. nih.gov

Moving the substituent to other positions, such as a methoxy group at the 6-position, led to an inactive compound. nih.gov

This demonstrates that the precise positioning of hydrogen bond donors/acceptors and the electronic nature of the substituents on the benzyl ring are paramount for biological function in that specific series.

In other studies, the role of fluorine was highlighted. In a series of pyrimidine (B1678525) derivatives tested for larvicidal activity, SAR studies revealed that the presence of a strong electron-withdrawing group on the benzyl ring increased activity. derpharmachemica.com Specifically, compounds with a fluoro group at either the 2- or 4-position of the benzyl ring showed enhanced potency. derpharmachemica.com Similarly, in a series of quinolone derivatives with anticancer properties, compounds with a 2,4-difluorophenyl group at the N-1 position exhibited more potent activity than those with a single 4-fluorophenyl group. jst.go.jp This suggests that the number and position of fluorine atoms can significantly modulate biological efficacy.

The table below summarizes key SAR findings from related derivative series.

| Series | Modification | Observation | Reference |

| Benzylamino-benzenesulfonamides | Removal of 2-OH or 3-OMe from benzyl ring | Complete loss of 12-LOX inhibition | nih.gov |

| Benzylamino-benzenesulfonamides | Replacement of 3-OMe with 3-Cl | Maintained activity | nih.gov |

| Benzylamino-benzenesulfonamides | Replacement of 3-OMe with 3-F or 3-Br | Reduced activity | nih.gov |

| Benzyl-fluoro pyrimidines | Presence of F on benzyl ring | Increased larvicidal activity | derpharmachemica.com |

| Quinolones | 2,4-difluorophenyl vs. 4-fluorophenyl | 2,4-difluoro substitution showed more potent anticancer activity | jst.go.jp |

These findings collectively underscore the nuanced role of the substitution pattern on the phenyl ring of benzylamine derivatives. The electronic properties, steric bulk, and hydrogen-bonding capacity of substituents at the 2-, 3-, and 6-positions, including the fluoro and methoxy groups of this compound, are critical determinants of biological activity in various contexts.

Role in Advanced Organic and Pharmaceutical Synthesis

Building Block Utility for Complex Molecular Architectures in Organic Synthesis

The amine group is nucleophilic and can readily participate in reactions such as amidation, alkylation, and reductive amination. The aromatic ring itself can undergo electrophilic or nucleophilic substitution, with the existing substituents directing the position of new functional groups. The fluorine and methoxy (B1213986) groups modify the electronic properties of the ring, which can be crucial for controlling the regioselectivity of certain reactions. This multifunctionality makes the compound a useful scaffold for introducing the 2-fluoro-6-methoxybenzyl motif into diverse molecular frameworks. bldpharm.comfluorochem.co.uk

Intermediate in Pharmaceutical Compound Synthesis

The compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The methoxy group can also participate in hydrogen bonding and influence the molecule's conformation and electronic properties.

The precursor, 2-Fluoro-6-methoxybenzonitrile (B1332107), is noted as a crucial intermediate in the synthesis of various pharmaceuticals, underscoring the value of the 2-fluoro-6-methoxy substitution pattern in drug design. While detailed syntheses of specific commercial drugs using 2-Fluoro-6-methoxybenzylamine are proprietary, its availability in chemical catalogs highlights its role as a building block for research and development in the pharmaceutical industry. synquestlabs.comazurewebsites.net Its analogs, such as 2-methoxybenzylamine (B130920) and 4-methoxybenzylamine (B45378), are also key intermediates in the production of pharmaceuticals. guidechem.comcymitquimica.comguidechem.com

Applications in Agrochemical and Specialty Chemical Production

Beyond pharmaceuticals, this compound and its structural relatives are employed in the production of agrochemicals and other specialty chemicals. In the agrochemical industry, novel organic compounds are constantly designed and synthesized to act as herbicides, pesticides, and fungicides. The specific structural features of this benzylamine (B48309) derivative can contribute to the biological activity required for these applications.

Similarly, in the specialty chemicals sector, which encompasses a wide range of products including dyes and polymers, such intermediates are essential for creating materials with tailored properties. chemicalbook.com The reactivity of the amine and the stability conferred by the fluoro-substituted aromatic ring make it a useful component in the synthesis of these high-value chemical products. guidechem.comguidechem.com

Contribution to the Synthesis of Enzyme and Receptor Ligands

The structural framework of this compound is well-suited for the design and synthesis of molecules that can bind to biological targets like enzymes and receptors. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose, and the benzylamine moiety is a common feature in many biologically active compounds.

Research into related substituted benzylamines demonstrates their use in creating potent and selective ligands. For instance, 2-methoxybenzylamine has been used in the preparation of GABAA receptor ligands. guidechem.com In other research, a similarly substituted amine, 4-fluoro-3-methoxyaniline, was used in the synthesis of novel topoisomerase II poisons, which are a class of enzyme-targeting anticancer agents. acs.org Furthermore, the development of inhibitors for G protein-coupled receptor kinase 2 (GRK2) has utilized hybrid structures built upon substituted benzyl (B1604629) moieties to achieve high potency and selectivity. nih.gov The synthesis of adenosine (B11128) kinase inhibitors for potential anti-parasitic agents has also involved various substituted benzylamines to probe the enzyme's active site. nih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 150517-75-2 synquestlabs.comazurewebsites.net |

| Molecular Formula | C₈H₁₀FNO synquestlabs.comazurewebsites.net |

| Molecular Weight | 155.17 g/mol synquestlabs.comazurewebsites.net |

| IUPAC Name | (2-Fluoro-6-methoxyphenyl)methanamine synquestlabs.com |

| Physical State | Liquid fluorochem.co.uk |

Biological and Medicinal Chemistry Research Endeavors

Ligand-Target Interactions: Investigation of Binding to Enzymes and Receptors

One area of focus has been on enzymes involved in neurotransmitter metabolism. For instance, derivatives of benzylamine (B48309) have been investigated as inhibitors of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). One such derivative, Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride , has demonstrated potent inhibition of both rodent and human SSAO, with IC50 values in the nanomolar range. This inhibition is selective over other amine oxidases like monoamine oxidase A and B (MAO-A and MAO-B) nih.gov.

In the realm of receptor binding, fluoro and hydroxyphenyl substituted N,N-dialkyl derivatives of 2-phenylethylamine, which share structural similarities with benzylamines, have been synthesized and evaluated for their affinity to dopamine (B1211576) receptors. These studies have shown that substitutions on the amino group can significantly influence binding affinity and selectivity for D1 and D2 dopamine receptor subtypes nih.gov. For example, N-ethyl and N-n-propyl-N-(2-phenylethyl) derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine displayed high potency and selectivity for D2 binding sites nih.gov.

Furthermore, novel fluorinated xanthine (B1682287) derivatives, which can be conceptually related to substituted benzylamines through bioisosteric replacement, have been synthesized and shown to have a high binding affinity for adenosine (B11128) A2B receptors mdpi.com. These findings suggest that the fluoro and methoxy-substituted benzylamine scaffold could be a valuable starting point for designing ligands for various G-protein coupled receptors (GPCRs).

Modulation of Biological Pathways

The binding of benzylamine derivatives to their molecular targets can trigger a cascade of events that modulate various biological pathways. Research in this area is crucial for understanding the therapeutic effects and potential side effects of these compounds.

Enzyme-Substrate Interactions and Biochemical Assays

The inhibitory effect of benzylamine derivatives on enzymes like SSAO is a clear example of their ability to modulate biological pathways. The enzymatic activity of SSAO is involved in the oxidative deamination of primary amines, leading to the production of aldehydes, ammonia (B1221849), and hydrogen peroxide. By inhibiting this enzyme, compounds like Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride can interfere with processes where SSAO plays a key role, such as leukocyte migration to sites of inflammation nih.gov. Biochemical assays have been instrumental in quantifying the inhibitory potency of these derivatives and understanding their mechanism of action nih.gov.

The precursor molecule, 2-Fluoro-6-methoxybenzaldehyde , has been shown to be a competitive inhibitor of malonate-induced fibrillation in heart muscle, indicating its potential to interact with and modulate the function of specific enzymes or proteins involved in this process nih.gov.

Cell Cycle Regulation and Antiproliferative Activities of Derived Compounds

Several studies have highlighted the potential of benzylamine derivatives to interfere with the cell cycle and exhibit antiproliferative activities, making them interesting candidates for cancer research. For example, a series of benzylamine and thenylamine derived compounds have been shown to induce apoptosis and reduce proliferation, migration, and metastasis in melanoma cells nih.gov. These compounds were found to decrease the phosphorylation of AKT and promote the activation of PARP and caspases 3 and 9, key players in the apoptotic pathway nih.gov.

In another study, a phenylamine derivative isolated from garlic, N-benzyl-N-methyldecan-1-amine , demonstrated an antiproliferative effect on human leukemia cells by inducing cell cycle arrest at the G2/M phase and triggering apoptosis nih.gov. This was associated with a decrease in the expression of cyclin-dependent kinase (Cdk) 2 and Cdc2, and an increase in the Cdk inhibitor p21WAF1/CIP1 nih.gov. Furthermore, the compound activated both the extrinsic and intrinsic apoptotic pathways nih.gov.

Bis-8-hydroxyquinoline substituted benzylamines have also been synthesized and shown to possess potent pro-apoptotic activity in various cancer cell lines, with some compounds exhibiting nanomolar efficacy researchgate.net. Additionally, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target, leading to decreased cell survival in non-small cell lung cancer cells acs.org.

Influence on Plant Development, Senescence, and Immunity

Currently, there is a lack of published scientific literature specifically detailing the influence of 2-Fluoro-6-methoxybenzylamine or its close derivatives on plant development, senescence, and immunity. While some N-alkylated benzylamine derivatives produced by beneficial bacteria have been identified as elicitors of induced systemic resistance in plants, providing protection against pathogens, this is a broader area of research and does not specifically involve the fluoro-methoxy substituted compounds that are the focus of this article frontiersin.org. Further research is needed to explore the potential effects of this specific class of compounds in the botanical sciences.

Exploration of Anticonvulsant and Analgesic Potentials of Related Benzylamine Derivatives

The structural features of benzylamine derivatives have prompted investigations into their potential applications in treating neurological disorders, including epilepsy and pain.

A structurally novel class of potent anticonvulsants was discovered starting from milacemide, leading to the identification of (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide methanesulfonate as a promising candidate with a high therapeutic index in animal models of seizures researchgate.net. This highlights the potential of the benzylamine scaffold in the development of new antiepileptic drugs. Further research into alaninamide derivatives has identified compounds with electron-withdrawing groups at the 2- or 3-position of the benzyloxy moiety as having potent antiseizure activity researchgate.net.

In the context of analgesia, an extensive series of 3-(1-indolinyl)benzylamines has been synthesized and tested for pain-relieving activity. One compound, 3-(1-indolinyl)benzylamine , was found to be active in both the phenylquinone writhing and tail-flick assays, suggesting a novel mechanism of action as it did not bind to opiate receptors nih.gov. More recently, benzylaminofentanyl derivatives have been designed as bifunctional ligands for the μ-opioid receptor (MOR) and the σ1 receptor (σ1R). One such compound exhibited powerful analgesic effects in various pain models with reduced MOR-related side effects compared to fentanyl researchgate.net.

Antimicrobial, Antifungal, and Antioxidant Properties of Synthesized Analogues

The investigation of benzylamine derivatives has extended to their potential as antimicrobial and antifungal agents. While specific data for this compound is not available, related structures have shown promising activity.

For instance, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, which can be considered structural analogues, have been synthesized and screened for their in vitro antibacterial and antifungal activities. Several of these compounds demonstrated significant activity, in some cases comparable to standard drugs like Ampicillin and Fluconazole lookchem.com.

Furthermore, the introduction of fluorine into molecular scaffolds is a known strategy to enhance antimicrobial activity. Studies on fluorobenzoylthiosemicarbazides and their 1,2,4-triazole (B32235) analogues have shown that trifluoromethyl derivatives are active against both reference and pathogenic strains of bacteria, including methicillin-resistant Staphylococcus aureus nih.gov.

In the realm of antifungal research, 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs have been investigated. A series of 6-(2-benzofuran)amiloride and HMA analogs showed a significant increase in activity against Cryptococcus neoformans and broad-spectrum activity against other pathogenic fungi frontiersin.orgnih.govchemicalbook.comnih.gov. While not direct benzylamine derivatives, this research highlights the potential for substituted amine compounds in antifungal drug discovery.

Regarding antioxidant properties, there is currently limited specific research available on the antioxidant potential of this compound or its close analogues.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are the cornerstone of molecular characterization, each providing unique insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of protons and carbons within the 2-Fluoro-6-methoxybenzylamine structure.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic region would feature three signals for the protons on the benzene (B151609) ring, with their chemical shifts and splitting patterns influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom. Coupling between the fluorine atom and adjacent protons (H-F coupling) is a key diagnostic feature. Other expected signals include a singlet for the methoxy (-OCH₃) protons, a singlet for the benzylic methylene (B1212753) (-CH₂) protons, and a broad singlet for the amine (-NH₂) protons.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated. The carbon atom bonded to fluorine (C2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), while adjacent carbons would show smaller two- and three-bond couplings (²JCF, ³JCF). mdpi.com The signals for the methoxy carbon, the benzylic carbon, and the remaining aromatic carbons would appear at chemical shifts characteristic of their electronic environments. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on data from structurally similar compounds.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||||

|---|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) | Key Coupling |

| Aromatic H (H3, H4, H5) | ~6.7 - 7.3 | m | C1 | ~125-130 | ³JCF |

| -OCH₃ | ~3.8 - 3.9 | s | C2 | ~158-162 | ¹JCF (~245 Hz) |

| -CH₂- | ~3.8 - 4.0 | s | C3 | ~112-116 | ²JCF |

| -NH₂ | ~1.5 - 2.0 | br s | C4 | ~129-132 | ³JCF |

| C5 | ~122-125 | ⁴JCF | |||

| C6 | ~155-158 | ²JCF | |||

| -CH₂- | ~40-45 | ||||

| -OCH₃ | ~55-56 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands confirming the presence of the amine, ether, and fluorinated aromatic moieties. nih.govnih.gov

Table 2: Predicted FTIR Absorption Bands for this compound Predicted values are based on data from structurally similar compounds and standard correlation tables.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch | Primary Amine | 3300 - 3500 (two bands) |

| C-H stretch (aromatic) | Aryl | 3000 - 3100 |

| C-H stretch (aliphatic) | -CH₂-, -OCH₃ | 2850 - 3000 |

| C=C stretch | Aromatic Ring | 1450 - 1600 |

| C-O stretch | Aryl Ether | ~1250 (asymmetric) & ~1030 (symmetric) |

| C-N stretch | Alkyl Amine | 1020 - 1250 |

| C-F stretch | Aryl Fluoride | 1200 - 1270 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₈H₁₀FNO), high-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. The protonated molecular ion [M+H]⁺ would be observed at an m/z corresponding to 156.0819.

Under collision-induced dissociation (CID) conditions, protonated benzylamines undergo characteristic fragmentation. scispace.comresearchgate.net A primary fragmentation pathway is the loss of ammonia (B1221849) (NH₃), which would yield a 2-fluoro-6-methoxybenzyl cation. nih.govnih.gov Further fragmentation of this cation could occur, providing additional structural confirmation.

UV-Vis Spectroscopy: This technique measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a substituted benzene chromophore. sielc.com The presence of the methoxy and fluoro groups as auxochromes will influence the position and intensity of the absorption bands compared to unsubstituted benzylamine (B48309). Studies on related Schiff bases derived from 2-methoxybenzylamine (B130920) have utilized UV-Vis to characterize their electronic properties. researchgate.netua.es

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations and is complementary to FTIR. It is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations of the molecular skeleton. researchgate.net For this compound, Raman spectroscopy could be used to probe the vibrations of the aromatic ring, which are sensitive to the substitution pattern. ifremer.fr The technique has been applied to study benzylamine derivatives and cofactor interactions in enzymes. nih.gov

Computational Chemistry Methodologies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data, predicting molecular properties, and investigating reaction mechanisms. acs.orgnih.gov

DFT calculations are widely used to model the properties of organic molecules. For this compound, DFT can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Predict Spectroscopic Data: Calculate NMR chemical shifts and vibrational frequencies. These theoretical values can be compared with experimental data to aid in spectral assignment. rsc.orgresearchgate.net

Analyze Electronic Properties: DFT calculations can map the electron density distribution and generate an electrostatic potential (ESP) map, which visualizes electron-rich and electron-poor regions of the molecule. This is useful for predicting sites of reactivity.

Determine Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netkpfu.ru Studies on fluorinated benzylamines and anisole (B1667542) derivatives have successfully used DFT to understand their reactivity and electronic behavior. rsc.orgchinesechemsoc.orgwhiterose.ac.uk

Molecular Docking for Ligand-Receptor Binding Affinity Predictions

In modern drug discovery, this compound serves as a crucial structural motif and starting material for the synthesis of more complex, biologically active compounds. The unique electronic properties imparted by the ortho-fluoro and ortho-methoxy substituents on the benzylamine core can significantly influence how these derivative compounds interact with biological targets. Molecular docking is a computational technique extensively used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is instrumental in understanding the structural basis of inhibition or activation and in predicting the binding affinity of novel compounds derived from scaffolds like this compound.

The process involves placing the ligand into the binding site of a receptor in various conformations and orientations. A scoring function is then used to estimate the binding energy, with lower energy scores typically indicating a more stable complex and higher binding affinity. For instance, in studies involving derivatives, the binding modes are analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking, which stabilize the ligand-receptor complex. acs.orgresearchgate.net

Research on various compounds that incorporate the fluoro- and methoxy-substituted benzylamine structure illustrates this process. For example, in the development of novel topoisomerase II (topoII) inhibitors, derivatives were docked into the etoposide (B1684455) binding site of the enzyme. acs.org The docking protocol often uses a grid-based approach where a cubic grid is centered on the known binding pocket, and flexible ligand sampling is performed using a high-precision scoring function. acs.org Similarly, when derivatives are designed as potential anticancer agents, they are docked into the active site of targets like DNA-topoisomerase I. jst.go.jp The results of such studies often reveal critical interactions; for instance, the phenyl ring of the benzylamine moiety might form cation-π interactions with charged residues like arginine, while the broader structure engages in π-stacking with DNA bases. acs.org

The binding affinity is often reported as a numerical score (e.g., in kcal/mol), which allows for the ranking of different derivatives. researchgate.net Compounds showing promising scores are then prioritized for synthesis and further biological evaluation.

Table 1: Example Molecular Docking Results for a Hypothetical Derivative

| Target Protein | Ligand (Derivative) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Topoisomerase IIα | Derivative 3j | -8.5 | Arg487 | Cation-π |

| Topoisomerase IIα | Derivative 3j | -8.5 | G+5, C-1 | π-stacking |

| Topoisomerase IIα | Derivative 3j | -8.5 | T+1 | Hydrogen Bond |

| Adenosine (B11128) A2A Receptor | Derivative 24 | -9.2 | Phe168, Ile274 | Hydrophobic |

This table is illustrative, based on findings for derivatives containing similar structural features. acs.orgsemanticscholar.org

Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations are frequently employed to provide a more dynamic and realistic assessment of the stability of a ligand-receptor complex. While docking provides a static snapshot of the most likely binding pose, MD simulations model the movement of every atom in the complex over time, typically on the nanosecond scale, providing insights into the flexibility of the system and the persistence of key interactions. acs.orgmdpi.com

The primary output of an MD simulation is a trajectory that describes how the positions and velocities of atoms in the complex evolve. A key metric used to assess the stability of the simulation is the Root Mean Square Deviation (RMSD). mdpi.com The RMSD of the protein backbone atoms is calculated relative to their initial positions at the start of the simulation. A system that reaches equilibrium will show the RMSD value plateauing and fluctuating around a stable average, indicating that the protein-ligand complex is not undergoing major conformational changes and is stable in the simulated environment. mdpi.comacs.org Simulations where the ligand remains within the binding pocket and maintains critical interactions observed in docking studies lend higher confidence to the predicted binding mode. acs.org

For example, in a study on potential influenza polymerase PB2 inhibitors derived from related benzylamines, MD simulations were run for up to 100 nanoseconds. mdpi.com The analysis showed that the RMSD values for the protein backbone in complex with the ligands reached equilibrium after 40 ns, fluctuating around 0.2 nm and 1.2 nm, confirming the stability of the simulated systems. mdpi.com Furthermore, MD simulations allow for the detailed analysis of interaction distances over time. This can confirm, for instance, that a hydrogen bond identified in docking is maintained throughout the simulation or that π-stacking distances between the ligand and receptor residues remain optimal. acs.org

Table 2: Representative Data from an MD Simulation of a Protein-Ligand Complex

| Simulation Time (ns) | System | RMSD of Protein Backbone (Å) | Status |

|---|---|---|---|

| 0-40 | Protein-Ligand Complex | Rises from 0 to 2.5 | Equilibrating |

| 40-100 | Protein-Ligand Complex | Fluctuates between 2.5 - 3.0 | Stable |

This table provides a generalized representation of typical MD simulation stability data. mdpi.comacs.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling of Derived Compounds

Before a promising compound can become a viable drug candidate, its pharmacokinetic and safety properties must be evaluated. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in this process. Increasingly, computational (in silico) methods are used for early-stage ADMET prediction, allowing researchers to filter out compounds with unfavorable properties before committing to expensive and time-consuming experimental studies. mdpi.com Derivatives of this compound are subjected to these analyses to predict their drug-likeness. researchgate.net

Various software platforms and web tools, such as SwissADME and AdmetLab 2.0, are used to calculate a wide range of physicochemical and pharmacokinetic parameters based on a compound's chemical structure. researchgate.netmdpi.com These predictions help assess the likelihood that a compound will have good oral bioavailability, appropriate distribution throughout the body, predictable metabolic pathways, and a low potential for toxicity.

Key parameters evaluated in computational ADMET profiling include:

Absorption: Predictions of water solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Calculation of lipophilicity (LogP), which influences how a drug distributes between aqueous and lipid environments in the body, and prediction of blood-brain barrier (BBB) penetration.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are likely to be inhibited by the compound. Inhibition of these enzymes can lead to adverse drug-drug interactions.

Toxicity: Prediction of potential toxicities, such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.com

The fluorine atom present in the this compound scaffold can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a desirable property in drug candidates. In silico tools help quantify these potential benefits early in the design phase.

Table 3: Example of a Predicted In Silico ADMET Profile for a Hypothetical Derivative

| Property | Parameter | Predicted Value/Classification | Implication |

|---|---|---|---|

| Absorption | GI Absorption | High | Good oral absorption likely. |

| Distribution | BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Metabolism | CYP3A4 Inhibitor | No | Lower risk of interactions with many common drugs. |

| Excretion | Water Solubility | Moderately Soluble | Acceptable solubility for formulation. |

| Toxicity | AMES Toxicity | No | Unlikely to be mutagenic. |

| Toxicity | hERG I Inhibition | Low Risk | Low risk of causing cardiac arrhythmia. |

This table is a representative example based on typical parameters evaluated in ADMET screening. mdpi.com

Future Perspectives and Emerging Research Avenues

Targeted Synthesis and Chiral Induction in 2-Fluoro-6-methoxybenzylamine Chemistry

The development of efficient and selective synthetic routes to this compound and its analogs is a cornerstone of future research. Current methods often involve multi-step processes, and the focus is shifting towards more streamlined and targeted approaches. One area of interest is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step. For instance, the AYA (alkyne-aldehyde-amine) coupling reaction, an extension of the A³/KA² coupling, presents a potential pathway for creating diverse γ-amino-ynamides, which could be adapted for the synthesis of this compound derivatives. rsc.org

A significant challenge and opportunity lie in the stereoselective synthesis of chiral derivatives. Many biologically active molecules are chiral, with one enantiomer often exhibiting greater potency or a better safety profile. The use of chiral amines, such as (R)-prolinol, has shown promise in inducing diastereoselectivity in related reactions. rsc.org Future work will likely explore a wider range of chiral catalysts and auxiliaries to control the stereochemistry during the synthesis of this compound analogs. rsc.orgnih.gov The reduction of imines derived from chiral α-methylbenzyl groups has been shown to result in high diastereoselectivity, a technique that could be applied to produce specific stereoisomers of aminophosphonates. mdpi.comsemanticscholar.org

Refinement of Structure-Activity Relationships for Enhanced Biological Specificity and Selectivity

A deeper understanding of the structure-activity relationships (SAR) is crucial for designing more potent and selective molecules based on the this compound scaffold. The positions of the fluoro and methoxy (B1213986) groups on the benzyl (B1604629) ring are known to significantly influence the biological activity of related compounds. For example, in a series of G protein-coupled receptor kinase 2 (GRK2) inhibitors, a 2-methoxy benzyl amide derivative showed a 13-fold increase in potency compared to analogs with the methoxy group at the meta or para positions. nih.gov

Future SAR studies will likely involve systematic modifications of the this compound core. This includes altering the substituents on the aromatic ring, modifying the amine functionality, and introducing different linkers to connect the benzylamine (B48309) moiety to other pharmacophores. rsc.org For instance, replacing a nitro group with a cyano group in fexinidazole (B1672616) analogs led to a complete loss of anti-leishmanial activity, highlighting the critical role of specific functional groups. rsc.org By correlating these structural changes with biological activity, researchers can build predictive models to guide the design of new compounds with enhanced specificity for their intended targets, be it enzymes, receptors, or other biological molecules. nih.govmdpi.com This will also involve exploring how different substituents affect properties like lipophilicity and electronic distribution, which in turn impact binding affinity and selectivity.

Exploration of Novel Therapeutic and Agrochemical Applications

The unique structural features of this compound make it a valuable building block for the synthesis of novel therapeutic and agrochemical agents. guidechem.com Its derivatives have already been investigated for a range of biological activities. For example, compounds incorporating this scaffold have been explored as inhibitors of plasma kallikrein, which has implications for treating various diseases. google.com Furthermore, derivatives have been synthesized as potential anticancer agents, with some showing inhibitory activity against cancer cell lines. google.comnih.govacs.org

The presence of a fluorine atom can enhance metabolic stability and binding affinity, making these compounds attractive for drug discovery. Future research will likely expand the scope of therapeutic targets. For instance, the this compound moiety could be incorporated into molecules designed to inhibit kinases, proteases, or other enzymes implicated in disease. nih.govoncotarget.com There is also potential for developing new agrochemicals, such as herbicides, insecticides, or fungicides, by leveraging the biological activity of this scaffold. guidechem.comcymitquimica.com The exploration of its use in developing treatments for neurological disorders is another promising avenue, given the ability of some fluorinated benzylamines to cross the blood-brain barrier.

Development of Sustainable Synthetic Routes and Methodologies

In line with the growing emphasis on green chemistry, a key future direction will be the development of more sustainable and environmentally friendly methods for synthesizing this compound and its derivatives. kahedu.edu.inrroij.com This involves adhering to the twelve principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks. acs.orghuarenscience.com

Current synthetic methods can be resource-intensive and generate significant waste. Future research will focus on developing catalytic processes that are more efficient and selective. acs.org This includes the use of earth-abundant metal catalysts as alternatives to precious metals. unimi.it The use of greener solvents, such as water or ionic liquids, or even solvent-free reaction conditions, will be explored to reduce the environmental impact. smolecule.comnih.gov Microwave-assisted synthesis is another technique that can accelerate reactions and reduce energy consumption. rasayanjournal.co.in Furthermore, biocatalysis, using enzymes to carry out specific chemical transformations, offers a highly selective and sustainable approach to synthesis. huarenscience.comscielo.br By integrating these green chemistry principles, the production of this compound can become more economically viable and environmentally responsible. unimi.itnih.gov

常见问题

Q. What are the common synthetic routes for preparing 2-Fluoro-6-methoxybenzylamine, and what critical reaction conditions should be considered?

- Methodological Answer : Two primary routes are used:

- Reduction of Amides : Starting from 2-Fluoro-6-methoxybenzamide (CAS 529512-81-0), reduction with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) yields the amine. Reaction conditions require strict temperature control (0–25°C) to avoid over-reduction .

- Nucleophilic Substitution : Reacting 2-Fluoro-6-methoxybenzyl chloride with ammonia in a polar aprotic solvent (e.g., DMF) under reflux. Catalytic KI or phase-transfer agents improve halogen displacement efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- Methodological Answer :

- ¹H NMR : A singlet at δ ~3.8 ppm (methoxy group), aromatic protons split into doublets or triplets (²J and ³J coupling with fluorine), and a broad peak at δ ~1.5 ppm (NH₂, exchangeable).

- IR : N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1220 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 169.16 (C₈H₁₀FNO) with fragmentation patterns confirming the benzylamine backbone .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Desiccants (silica gel) prevent hydrolysis of the amine group. Avoid exposure to light, which may degrade the methoxy or fluoro substituents .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in nucleophilic substitution reactions?

- Methodological Answer :

- Leaving Group Modification : Replace chloride with a better leaving group (e.g., bromide or tosylate) to enhance reactivity.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours reflux) while maintaining >80% yield.

- In Situ Monitoring : Use thin-layer chromatography (TLC) or inline FTIR to track intermediate formation and adjust stoichiometry dynamically .

Q. When encountering contradictory melting point data in literature for this compound, what experimental approaches can resolve these discrepancies?

- Methodological Answer :

- Recrystallization : Test solvents (e.g., ethanol, hexane) to isolate polymorphs or solvates.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., endothermic peaks for melting) and compare with literature thermograms.

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (>98% purity required for consistent data) .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for reactions (e.g., amidation, fluorination) to predict activation energies and regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilizing intermediates).

- NMR Prediction Tools : Software (e.g., ACD/Labs) can simulate ¹³C and ¹H spectra to validate experimental data .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity reports for this compound in enzyme inhibition studies?

- Methodological Answer :

- Assay Standardization : Compare buffer pH, temperature, and cofactor concentrations across studies. For example, IC₅₀ values may vary if assays use Tris (pH 7.4) vs. phosphate (pH 6.8) buffers.

- Structural Analogues : Test derivatives (e.g., 4-Fluoro-2-methoxybenzylamine, CAS 870563-60-3) to isolate substituent effects.

- Dose-Response Curves : Ensure linearity in activity ranges (e.g., 1–100 µM) to avoid non-specific binding artifacts .

Application in Drug Development

Q. What strategies can improve the pharmacokinetic properties of this compound-derived drug candidates?

- Methodological Answer :

- Prodrug Design : Introduce ester or carbamate groups to enhance oral bioavailability, which are cleaved in vivo.

- Metabolic Stability : Replace the methoxy group with a deuterated analog to slow CYP450-mediated oxidation.

- LogP Optimization : Modify substituents to achieve a calculated LogP of 1.5–3.0 for balanced solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。